4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole is a heterocyclic organic compound with the molecular formula C7H11NO. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclization at room temperature. The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline intermediate .
Industrial Production Methods
In industrial settings, the synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using flow chemistry techniques. This approach involves the use of commercial manganese dioxide packed into a reactor column, allowing for the continuous production of the desired oxazole compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane, and other oxidizing agents are commonly used.
Substitution: Reagents such as halogens and strong acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The compound can undergo oxidative aromatization, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the functional groups present on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4,5-dimethyl-1,3-oxazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4,5-Dimethyl-2-ethyl-3-thiazoline: Contains a sulfur atom instead of oxygen, resulting in different chemical properties and uses.
1,2,4-Oxadiazole: Another heterocyclic compound with different nitrogen positions, affecting its chemical behavior.
Uniqueness
4-Ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form diverse products makes it valuable in multiple research and industrial applications .
Properties
CAS No. |
60633-23-0 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethyl-2,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO/c1-4-7-5(2)9-6(3)8-7/h5-6H,4H2,1-3H3 |
InChI Key |
HUACVRCKFIZAMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(OC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.